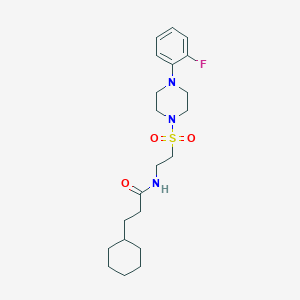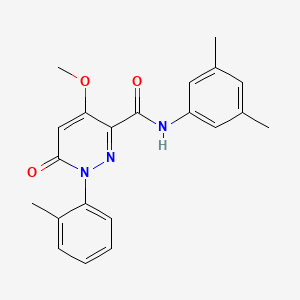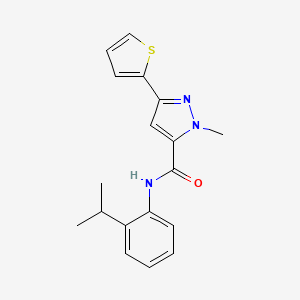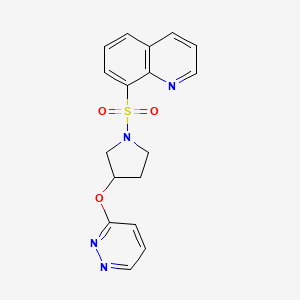![molecular formula C10H15NO2S B2531870 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine CAS No. 805951-56-8](/img/structure/B2531870.png)
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . It is characterized by the presence of an ethanesulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine typically involves the sulfonylation of a phenyl ethanamine precursor. The reaction conditions often include the use of ethanesulfonyl chloride as the sulfonylating agent, in the presence of a base such as triethylamine, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or amides.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring may also engage in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
- 1-[4-(Methylsulfonyl)phenyl]ethan-1-amine
- 1-[4-(Ethylsulfonyl)phenyl]ethan-1-amine
- 1-[4-(Propylsulfonyl)phenyl]ethan-1-amine
Comparison: 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine is unique due to its specific ethanesulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl sulfonyl groups, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECBAIJATAJPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
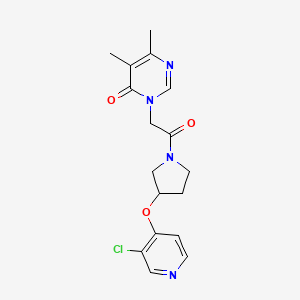
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2531791.png)

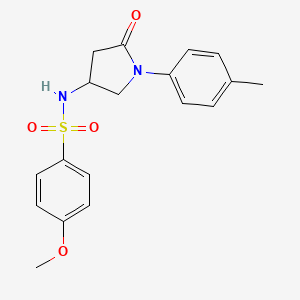


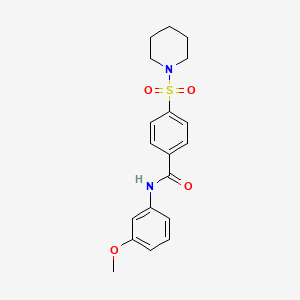

![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2531804.png)
